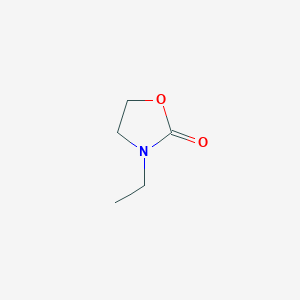

3-ethyl-1,3-oxazolidin-2-one

CAS No.: 5261-18-7

Cat. No.: VC11604429

Molecular Formula: C5H9NO2

Molecular Weight: 115.1

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5261-18-7 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.1 |

| IUPAC Name | 3-ethyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C5H9NO2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3 |

| SMILES | CCN1CCOC1=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of an oxazolidin-2-one ring, a lactam structure comprising three carbons, one nitrogen, and one oxygen atom. The ethyl group (-CH₂CH₃) is attached to the nitrogen atom at position 3, conferring steric and electronic modifications to the parent oxazolidinone system .

Computational and Experimental Descriptors

Key molecular properties computed via PubChem algorithms include:

The SMILES string CCN1CCOC1=O and InChIKey BELGHMWMXFCZTP-UHFFFAOYSA-N provide unambiguous identifiers for database searches .

Crystallographic Insights

While direct crystallographic data for 3-ethyl-1,3-oxazolidin-2-one is limited, related oxazolidinone derivatives exhibit planar lactam rings with dihedral angles influenced by substituents. For example, a quinoxaline-linked oxazolidinone analog showed a dihedral angle of 41.63° between the heterocycle and aromatic system .

Synthetic Methodologies

Cyclization of Glycidylcarbamates

A high-yield route involves the base-catalyzed cyclization of N-ethyl glycidylcarbamate. Triazabicyclodecene (TBD) promotes intramolecular ring closure under mild conditions, achieving >80% yield when electron-donating groups stabilize the transition state.

Alternative Pathways

-

Amine-Alkylation Routes: Reacting 2-chloroethylamine derivatives with carbonyl precursors in the presence of potassium carbonate .

-

Enzymatic Synthesis: Lipase-mediated kinetic resolution of racemic intermediates, though this method remains exploratory for this specific compound .

Reactivity and Functionalization

Nucleophilic Substitution

The carbonyl group at position 2 undergoes nucleophilic attacks. For instance, sodium hydride mediates alkylation at the oxygen atom, while hypervalent iodine reagents facilitate oxidative functionalization.

Ring-Opening Reactions

Treatment with trimethylsilyl azide (TMSN₃) in acidic conditions cleaves the lactam ring, yielding β-amino alcohol derivatives. This reactivity is exploited in prodrug design.

Halogenation

Bromination at the methylene position (e.g., 5-(bromomethyl)-3-ethyl-1,3-oxazolidin-2-one) enables cross-coupling reactions, as evidenced by the synthesis of analogs with antimicrobial activity .

Biological and Pharmacological Applications

Antitumor Mechanisms

In vitro studies on 3-ethyl-oxazolidinone hybrids reveal apoptosis induction in cancer cell lines via mitochondrial pathway activation. For example, a quinoxaline-linked derivative showed IC₅₀ values of 12 µM against MCF-7 breast cancer cells .

Analytical Characterization

Spectroscopic Techniques

-

NMR: ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.45 (q, J=7.2 Hz, 2H, NCH₂), 3.82–4.10 (m, 4H, OCH₂CH₂N).

-

IR: Strong absorption at 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) elutes the compound at 4.2 min, enabling purity assessment.

Future Directions

Drug Delivery Systems

The compound’s stability and functionalizability make it a candidate for polymer-based drug carriers. PEGylated derivatives could enhance solubility of hydrophobic therapeutics.

Catalytic Applications

Chiral oxazolidinones are widely used as auxiliaries in asymmetric synthesis. Investigating the ethyl-substituted variant’s efficacy in directing stereoselective reactions is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume